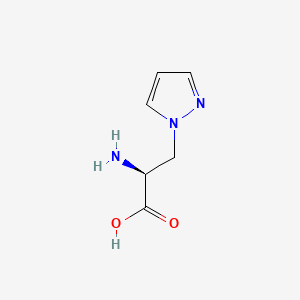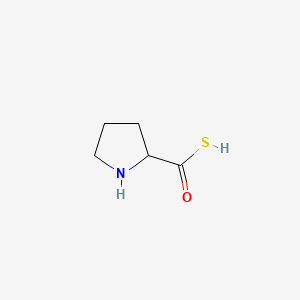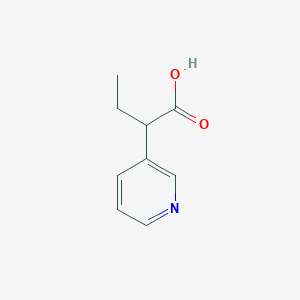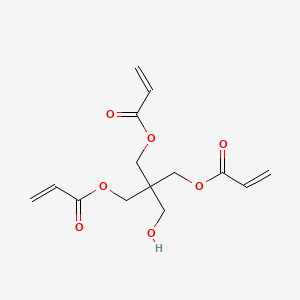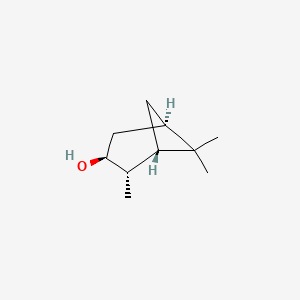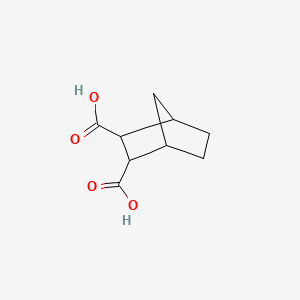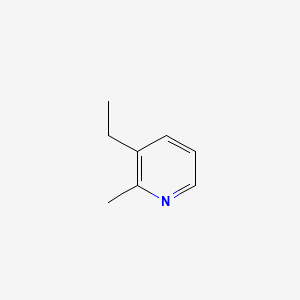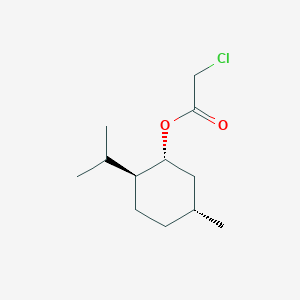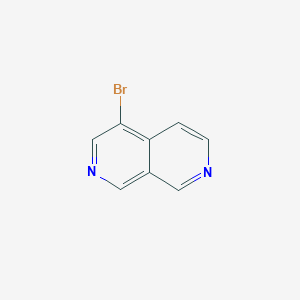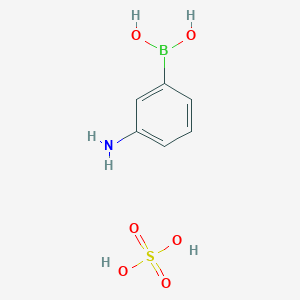![molecular formula C6H13NO B3423025 [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL CAS No. 28115-37-9](/img/structure/B3423025.png)
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Methylpyrrolidine-2beta-methanol is a versatile chemical compound used in various scientific research. It’s a part of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 5beta-Methylpyrrolidine-2beta-methanol, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 5beta-Methylpyrrolidine-2beta-methanol is characterized by a five-membered pyrrolidine ring . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5beta-Methylpyrrolidine-2beta-methanol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-penten-1-ol", "methylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: 4-penten-1-ol is reacted with methylamine in the presence of acetic acid to form 5-methylpyrrolidine-2-methanol.", "Step 2: The intermediate compound is then reduced using sodium borohydride in methanol to yield 5-methylpyrrolidine-2-methanol.", "Step 3: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of 5-methylpyrrolidine-2-methanol.", "Step 4: The hydrochloride salt is then basified using sodium hydroxide and extracted with ethyl acetate.", "Step 5: The organic layer is dried over sodium sulfate and concentrated to yield 5-methylpyrrolidine-2-methanol.", "Step 6: The final compound is obtained by treating 5-methylpyrrolidine-2-methanol with magnesium sulfate in methanol to form 5beta-Methylpyrrolidine-2beta-methanol." ] } | |
CAS-Nummer |
28115-37-9 |
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(5-methylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
JMGBOXZFLWUSLH-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](N1)CO |
SMILES |
CC1CCC(N1)CO |
Kanonische SMILES |
CC1CCC(N1)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


